molecular formula C17H19N3O3S B2545498 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2185589-98-2

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No. B2545498
CAS RN: 2185589-98-2
M. Wt: 345.42
InChI Key: FQAWQDOBYUGQPU-UHFFFAOYSA-N
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Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as TAK-659, is a small molecule inhibitor that has received significant attention in recent years due to its potential therapeutic applications in treating various diseases.

Mechanism of Action

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells. By inhibiting BTK, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can block the signaling pathways that promote the growth and survival of cancer cells and the activation of immune cells, leading to reduced inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has been shown to have significant biochemical and physiological effects, including the inhibition of BTK phosphorylation, the reduction of cytokine production and immune cell activation, and the induction of apoptosis in cancer cells. These effects are dose-dependent and can be observed both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK inhibition. However, its low solubility and poor pharmacokinetic properties can limit its use in certain studies, and its potential side effects and toxicity need to be carefully evaluated.

Future Directions

There are several future directions for 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione research, including the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione and its effects on different cell types and signaling pathways.

Synthesis Methods

The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves several steps, including the preparation of 1,3,4-thiadiazole-2-amine, which is then reacted with piperidine-4-carboxylic acid to form 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-4-carboxamide. This compound is then reacted with 4-bromophenylbutane-1,4-dione to form 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation in animal models of autoimmune diseases.

properties

IUPAC Name

1-phenyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-15(13-4-2-1-3-5-13)6-7-16(22)20-10-8-14(9-11-20)23-17-19-18-12-24-17/h1-5,12,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAWQDOBYUGQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

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